N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]-1-morpholin-4-ylcyclobutane-1-carboxamide
Description
N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]-1-morpholin-4-ylcyclobutane-1-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, a morpholine ring, and a cyclobutane carboxamide moiety
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]-1-morpholin-4-ylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23-15-17(14-22-23)18-6-3-2-5-16(18)13-21-19(25)20(7-4-8-20)24-9-11-26-12-10-24/h2-3,5-6,14-15H,4,7-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWVZQTUUVJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2CNC(=O)C3(CCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]-1-morpholin-4-ylcyclobutane-1-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of an aryl-substituted pyrazole with a suitable reagent to introduce the phenyl group, followed by the formation of the morpholine ring and the cyclobutane carboxamide moiety. The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are carried out under reflux conditions .
Chemical Reactions Analysis
N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]-1-morpholin-4-ylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the phenyl group.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex structures.
Scientific Research Applications
N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]-1-morpholin-4-ylcyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]-1-morpholin-4-ylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]-1-morpholin-4-ylcyclobutane-1-carboxamide can be compared with other similar compounds such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares the pyrazole and morpholine rings but lacks the phenyl and cyclobutane carboxamide moieties.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains the pyrazole ring but differs in the substituents attached to it.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
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